REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[CH:6][C:5]=1[O:13][CH3:14])[CH3:2]>[Pd].CO>[CH2:1]([O:3][C:4]1[CH:9]=[C:8]([CH:7]=[CH:6][C:5]=1[O:13][CH3:14])[NH2:10])[CH3:2]
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C=CC(=C1)[N+](=O)[O-])OC
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Name
|
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Leave under hydrogen pressure (Patm) for 12 hours
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
Filter on celite
|
Type
|
WASH
|
Details
|
rinse several times with methanol
|
Type
|
CUSTOM
|
Details
|
Evaporate to dryness
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(N)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.28 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 77.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |